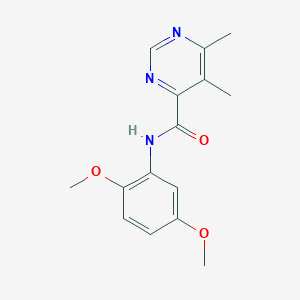
3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde, also known as 3-BPPC, is a chemical compound that has been studied for its potential as a therapeutic agent in various scientific fields. It is a derivative of pyrazole, a five-membered aromatic heterocyclic compound, and is composed of a pyrazole ring and a butoxy group attached to a phenyl ring. The compound is of particular interest due to its various applications in scientific research and its ability to act as an inhibitor of various enzymes.
科学的研究の応用
3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde has been studied for its potential applications in various scientific fields. One of the most notable applications is its use as an inhibitor of various enzymes, such as monoamine oxidase, cyclooxygenase-2, and glycogen phosphorylase. It has also been studied for its potential as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as well as its ability to reduce inflammation in the lungs.
作用機序
The mechanism of action of 3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes. The compound is believed to bind to the active site of the enzyme, which prevents the enzyme from catalyzing its reaction. In addition, this compound may also interact with other proteins in the cell, such as transcription factors, to modulate gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood, but it is believed to have various effects on the body. The compound has been shown to inhibit the growth of cancer cells, as well as reduce inflammation in the lungs. Additionally, this compound has been studied for its potential as an anti-inflammatory agent and its ability to reduce inflammation in the lungs.
実験室実験の利点と制限
The advantages of using 3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde in lab experiments include its high solubility in water and its low toxicity. Additionally, this compound is easy to synthesize and can be produced in large quantities. The main limitation of using this compound in lab experiments is its lack of specificity, as it is not selective for any particular enzyme.
将来の方向性
The potential future directions for 3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde include further research into its potential as an anti-cancer agent, as well as its potential as an anti-inflammatory agent. Additionally, further research could be conducted into the mechanism of action of this compound, as well as its potential applications in other scientific fields, such as drug delivery and drug metabolism. Finally, further research could be conducted into the biochemical and physiological effects of this compound, as well as its potential toxicological effects.
合成法
3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde can be synthesized from 1-phenyl-3-butanone and hydrazine hydrate. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, and is typically carried out at room temperature. The reaction proceeds in two steps, with the first step involving the formation of an intermediate, 1-phenyl-3-butanone hydrazone. This intermediate is then further reacted with hydrazine hydrate to form the desired this compound product.
特性
IUPAC Name |
5-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-3-8-18-13-6-4-11(5-7-13)14-12(10-17)9-15-16-14/h4-7,9-10H,2-3,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGWVBUFVDQWPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=C(C=NN2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

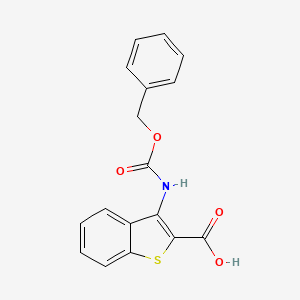

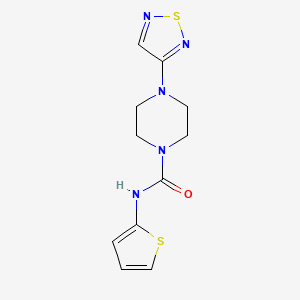
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2898127.png)
![3-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2898128.png)
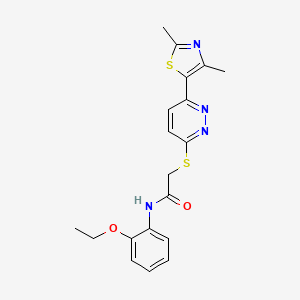
![Tert-butyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3H-indole-1-carboxylate](/img/structure/B2898131.png)
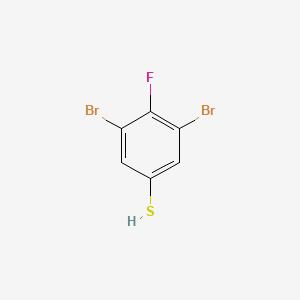

![N-[2-(4-Thiophen-2-ylpiperidin-1-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2898134.png)
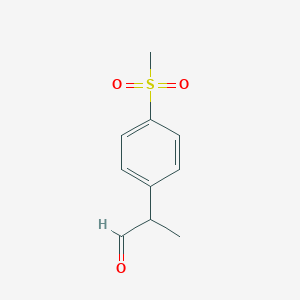
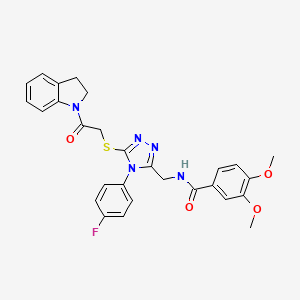
![1-[(2,3-Dimethylcyclohexyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2898138.png)
